4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate
Description
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate (CAS 1774900-71-8) is a pyrimidine derivative featuring a 2-methoxy substituent on the heterocyclic ring and a 4-methylbenzyl ester group at the 5-carboxylate position. The compound is listed with 90% purity (MFCD26130055) and is likely utilized in research settings, particularly in medicinal chemistry or materials science .
Properties
IUPAC Name |
(4-methylphenyl)methyl 2-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)9-19-13(17)12-7-15-14(18-2)16-8-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILUQKEPUTUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 2-methoxypyrimidine-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methylbenzyl 2-carboxypyrimidine-5-carboxylate.
Reduction: 4-Methylbenzyl 2-methoxypyrimidine-5-methanol.
Substitution: 4-Methylbenzyl 2-(substituted)pyrimidine-5-carboxylate.
Scientific Research Applications
Synthesis of 4-Methylbenzyl 2-Methoxypyrimidine-5-Carboxylate
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate substituents. Various synthetic routes have been explored, often employing multicomponent reactions or microwave-assisted synthesis to enhance yield and efficiency. For instance, the use of non-aromatic aldehydes in the synthesis of pyrimidines has been documented, indicating a flexible approach to modifying the pyrimidine core structure to achieve desired properties .
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For example, compounds structurally related to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's structural characteristics may also contribute to its anticancer potential. Research into similar pyrimidine derivatives has revealed their ability to inhibit cell proliferation in several cancer cell lines. Specifically, some derivatives were noted for their effectiveness against colorectal carcinoma and other malignancies, indicating that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Compounds related to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays showed that certain derivatives significantly reduced COX-2 activity, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of effective pharmaceuticals. The presence of electron-donating groups on the pyrimidine ring has been linked to enhanced biological activity, including increased potency against specific targets like COX-2 and various cancer cell lines .
Case Study: Anticancer Activity
A study focused on a series of pyrimidine derivatives showed that modifications at specific positions on the ring could lead to significant changes in anticancer activity. For instance, compounds with substituents at the 5-position displayed enhanced cytotoxic effects against HCT-116 colorectal carcinoma cells, with IC50 values indicating potent inhibition of cell growth .
Case Study: Anti-inflammatory Activity
In another investigation, a derivative structurally similar to this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in inflammation markers, supporting the compound's potential as a therapeutic agent for inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Benzylamino (in Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) introduces hydrogen-bonding capability, which may influence binding affinity in biological systems .
Ester Group Variations :
- The 4-methylbenzyl ester in the target compound increases steric bulk and lipophilicity (higher LogP predicted) compared to simpler esters like ethyl (e.g., Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate, XLogP3 = 2.5) . This could impact solubility and metabolic stability.
Positional Isomerism :
- Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate features a sulfanyl group at position 6 , which may alter electronic properties and reactivity compared to substituents at position 2 .
Biological Activity
Overview
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate (CAS No. 1774900-71-8) is a pyrimidine derivative known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is synthesized through the reaction of 4-methylbenzyl bromide with 2-methoxypyrimidine-5-carboxylic acid, typically in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds against COX-1 and COX-2 indicate promising anti-inflammatory potential:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anti-inflammatory activity .
Anticancer Properties
Pyrimidine derivatives have also been explored for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, in vitro studies have shown that certain pyrimidine derivatives significantly reduce cell viability in various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Receptor Modulation : It can modulate receptor activity related to pain and inflammation.
The exact molecular mechanisms remain an area of ongoing research, with studies focusing on the compound's effects on gene expression and protein synthesis related to inflammatory responses.
In Vivo Studies
A study evaluating the anti-inflammatory effects of pyrimidine derivatives utilized carrageenan-induced paw edema models in rats to assess efficacy. The results demonstrated that compounds similar to this compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Toxicological Assessments
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary studies on related pyrimidine derivatives indicated low toxicity levels at therapeutic doses, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
